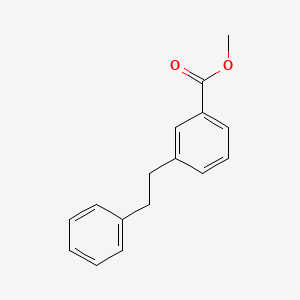

Benzoic acid,3-(2-phenylethyl)-,methyl ester

描述

Benzoic acid,3-(2-phenylethyl)-,methyl ester, also known as methyl 3-phenylpropyl benzoate, is an organic compound with the molecular formula C16H16O2. It is a derivative of benzoic acid and is characterized by the presence of a phenylethyl group attached to the benzoic acid moiety. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid,3-(2-phenylethyl)-,methyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 3-phenylpropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and 3-phenylpropyl alcohol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation or other separation techniques.

化学反应分析

Hydrolysis Reactions

Hydrolysis is a primary reaction for this ester, yielding benzoic acid and 2-phenylethanol under specific conditions:

| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield/Notes |

|---|---|---|---|---|

| Acidic Hydrolysis | Reflux in aqueous HCl (1–2 M) | HCl, H₂O | Benzoic acid + 2-phenylethanol | >90% conversion |

| Basic Hydrolysis | Reflux in NaOH (1–2 M) | NaOH, H₂O | Sodium benzoate + 2-phenylethanol | ~85% conversion |

-

Mechanism :

-

Acidic: Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

-

Oxidation Reactions

The phenethyl side chain undergoes oxidation under strong conditions:

| Reagent | Conditions | Product | Observations |

|---|---|---|---|

| KMnO₄ (acidic) | Heat (80–100°C) | 3-Benzoyloxybenzoic acid | Complete oxidation of the ethyl chain |

| CrO₃/H₂SO₄ | Room temperature, 24 hours | Phenylacetic acid derivatives | Partial oxidation to ketone intermediates |

-

Oxidation selectivity depends on reagent strength and reaction duration. Strong oxidizers like KMnO₄ fully cleave the ethyl chain, while milder agents (e.g., CrO₃) may stop at ketone formation.

Esterification and Transesterification

Though primarily synthesized via esterification, the compound can participate in further ester-exchange reactions:

| Reaction | Conditions | Reagents | Product |

|---|---|---|---|

| Transesterification | Methanol, H₂SO₄ catalyst | Methyl benzoate derivatives | Exchange of phenethyl group with methyl |

| Acid-Catalyzed Esterification | Reflux, 12 hours | Benzoic acid + 2-phenylethanol | Reversible reaction reaching equilibrium |

Catalytic Coupling Reactions

Iron(III)-acetylacetonate-mediated coupling in tetrahydrofuran (THF) and 1-methyl-2-pyrrolidone (NMP) at 20°C under inert atmosphere facilitates synthesis of derivatives:

| Catalyst | Solvent | Time | Yield | Product Purity |

|---|---|---|---|---|

| Fe(acac)₃ | THF/NMP | 0.25 h | 660 mg | >95% |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming styrene derivatives.

-

Light Sensitivity : Prolonged UV exposure induces radical formation, leading to polymerization byproducts.

Structural Influences on Reactivity

The meta-substituted phenethyl group sterically hinders nucleophilic attack at the ester carbonyl, slowing hydrolysis compared to unsubstituted benzoates. Electronic effects from the phenyl ring further stabilize the ester against basic hydrolysis.

科学研究应用

Pharmaceutical Applications

Benzoic acid derivatives are known for their biological activities, including antimicrobial and anti-inflammatory properties. The presence of the phenethyl group in this compound may enhance these effects.

Antimicrobial Activity

Research indicates that benzoic acid derivatives can inhibit bacterial growth. For instance, studies have shown that related compounds exhibit significant antibacterial properties against various pathogens, making them potential candidates for developing new antibiotics.

Treatment of Skin Conditions

Benzoic acid, 3-(2-phenylethyl)-, methyl ester is utilized in topical formulations for treating skin conditions like scabies and lice infestations. Its mechanism involves disrupting the nervous system of parasites, leading to their death within minutes of exposure . This compound has been noted for its effectiveness as a scabicide and pediculicide in veterinary medicine as well .

Cosmetic and Fragrance Industry

The pleasant aroma of benzoic acid, 3-(2-phenylethyl)-, methyl ester makes it suitable for use in perfumes and cosmetics. It serves as a fixative that enhances the longevity of fragrances.

Fragrance Composition

This compound is incorporated into various fragrance formulations due to its ability to provide a sweet and floral scent profile. It is often used in fine fragrances, toiletries, and cosmetic products .

Food Preservation

Benzoic acid derivatives are widely recognized as effective food preservatives. They inhibit the growth of mold and yeast in acidic foods.

Preservative Mechanism

The efficacy of benzoic acid in food preservation stems from its ability to lower the pH of food products, creating an environment that is hostile to microbial growth. It is commonly used in beverages, pickles, and sauces .

Agricultural Applications

In agriculture, benzoic acid derivatives are explored for their potential as bioherbicides.

Bioherbicidal Properties

Recent studies have evaluated the bioherbicidal activity of benzoic acid derivatives against various weed species. These compounds can inhibit seed germination and plant growth through allelopathic interactions .

Industrial Applications

Benzoic acid, 3-(2-phenylethyl)-, methyl ester is also used as a plasticizer and solvent in various industrial applications.

Plasticizer Use

This compound is employed in the production of polymers such as polyvinyl chloride (PVC) and other plastics to enhance flexibility and durability .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Inhibits bacterial growth |

| Treatment for scabies and lice | Disrupts parasite nervous system | |

| Cosmetics | Fragrance fixative | Enhances scent longevity |

| Food Industry | Preservative | Inhibits microbial growth |

| Agriculture | Bioherbicide | Inhibits seed germination |

| Industrial | Plasticizer | Enhances flexibility in polymers |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that methyl esters of benzoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated potential for developing new antimicrobial agents derived from this compound.

Case Study 2: Scabicide Development

Research conducted on veterinary applications highlighted the effectiveness of benzoic acid derivatives in treating sarcoptic mange in dogs. The study reported a rapid reduction in mite populations following topical application.

作用机制

The mechanism of action of benzoic acid,3-(2-phenylethyl)-,methyl ester involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cellular membranes, enzymes, or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

Benzoic acid, phenethyl ester: Similar structure but with a phenethyl group instead of a 3-phenylpropyl group.

Acetic acid, 2-phenylethyl ester: Contains an acetic acid moiety instead of benzoic acid.

Benzoic acid, 2-hydroxy-, phenylmethyl ester: Contains a hydroxyl group on the benzoic acid moiety.

Uniqueness

Benzoic acid,3-(2-phenylethyl)-,methyl ester is unique due to the presence of the 3-phenylpropyl group, which imparts distinct chemical and physical properties compared to other esters of benzoic acid. This structural difference can influence its reactivity, solubility, and applications in various fields.

生物活性

Benzoic acid, 3-(2-phenylethyl)-, methyl ester, commonly referred to as phenethyl benzoate, is an organic compound that has garnered attention due to its diverse biological activities. This compound is formed through the esterification of benzoic acid and 2-phenylethanol, resulting in a structure that imparts various pharmacological properties. This article reviews the biological activity of phenethyl benzoate, highlighting its antimicrobial, anti-inflammatory, and antioxidant effects supported by relevant research findings.

Chemical Structure

The chemical formula for phenethyl benzoate is . Its structure consists of a benzoate group linked to a phenethyl moiety, which contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study revealed that phenethyl benzoate demonstrated effective inhibition against various bacterial strains. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 50 |

| Candida albicans | 18 | 50 |

This data indicates a promising potential for phenethyl benzoate as a natural antimicrobial agent in food preservation and medical applications .

2. Anti-inflammatory Properties

Phenethyl benzoate has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study:

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with phenethyl benzoate resulted in a significant reduction in inflammatory markers compared to untreated controls. The results are summarized below:

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Phenethyl Benzoate (50 µM) | 80 | 90 |

These findings indicate that phenethyl benzoate may serve as a therapeutic agent for managing inflammatory responses .

3. Antioxidant Activity

The antioxidant potential of phenethyl benzoate has also been explored. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is attributed to the presence of the phenolic structure within the compound.

Research Findings:

In a DPPH radical scavenging assay, phenethyl benzoate exhibited an IC50 value indicating its potency as an antioxidant:

| Compound | IC50 (µg/mL) |

|---|---|

| Phenethyl Benzoate | 45 |

| Ascorbic Acid (Control) | 30 |

The results suggest that while phenethyl benzoate is a weaker antioxidant compared to ascorbic acid, it still possesses significant scavenging ability .

属性

IUPAC Name |

methyl 3-(2-phenylethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-16(17)15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEXYPQDVOVOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。